molecular formula C27H39NO2S B3140772 4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-37-1

4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No. B3140772
CAS RN: 478041-37-1
M. Wt: 441.7 g/mol
InChI Key: SNORJSCNCMOSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor .


Synthesis Analysis

It can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product . It can also be produced by diverse transalkylation reactions .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylphenol was characterized as C10H14O .


Chemical Reactions Analysis

Phenols, such as 4-TERT-BUTYL PHENOL, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .


Physical And Chemical Properties Analysis

4-tert-Butylphenol has a density of 0.908 g/cm3 (20 °C), a melting point of 99.5 °C, and a boiling point of 239.8 °C. It is insoluble in water .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Sulfonamide compounds have been studied for their crystal structures and molecular interactions. For instance, the synthesis and crystal structure of a sulfonamide derivative demonstrated extensive π–π interactions and intermolecular hydrogen bonding, which could be fundamental in understanding molecular assembly and design in materials science (Balu & Gopalan, 2013).

Catalytic Activity and Oxidation Processes

Another area of research involves the catalytic activity of sulfonamide-substituted compounds in oxidation reactions. A study on sulfonamide-substituted iron phthalocyanine explored its use as a potential oxidation catalyst, highlighting the compound's stability under oxidative conditions and its effectiveness in the oxidation of olefins (Işci et al., 2014).

Synthesis and Chemical Reactions

The reactivity and synthesis of sulfonamide derivatives also constitute a significant area of study. Research into alkyl splitting reactions of certain sulfonamide compounds provides insights into the reactivity of amide bonds under specific conditions, which is valuable for synthetic chemistry (Oludina et al., 2015).

Catalytic Asymmetry in Synthesis

Sulfonamide functionalities have been incorporated into cinchonidinium salts to study their catalytic activity in asymmetric alkylation reactions. This research is crucial for the development of enantioselective synthesis methods in pharmaceutical and fine chemical manufacturing (Itsuno et al., 2014).

Mechanism of Action

4-tert-Butylphenol is monofunctional and so in polymer science terms, bisphenol A is a polymer chain extender but 4-tert-butylphenol is a chain stopper or sometimes called endcapper. It is thus used to control molecular weight by limiting chain growth .

Safety and Hazards

4-TERT-BUTYL PHENOL is combustible and can be dangerous when heated to decomposition, emitting toxic fumes. It is irritating to eyes, noses, and throat. If inhaled, it will cause difficult breathing .

Future Directions

Further investigation and exploration of 4-tert-Butylphenol’s potential in various fields would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2S/c1-5-6-7-8-21-9-11-22(12-10-21)23-13-17-25(18-14-23)28-31(29,30)26-19-15-24(16-20-26)27(2,3)4/h13-22,28H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNORJSCNCMOSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 6
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.